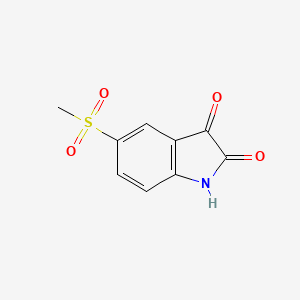

5-(Methylsulfonyl)indoline-2,3-dione

描述

Significance of the Indole (B1671886) Scaffold in Drug Discovery and Development

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental building block in medicinal chemistry. benthamdirect.comresearchgate.net Its prevalence in a vast number of natural products, alkaloids, and bioactive compounds underscores its evolutionary selection as a "privileged structure." benthamdirect.comeurekaselect.com This significance stems from the indole ring's ability to mimic the structure of various protein components and interact with a wide array of biological targets, including enzymes and receptors. researchgate.neteurekaselect.com

The structural versatility of the indole nucleus allows for the introduction of various substituents, which can significantly alter the biological activity of the resulting compounds. mdpi.com This has led to the development of numerous indole-based drugs with diverse therapeutic applications. mdpi.comnih.gov Researchers have successfully designed indole derivatives to target challenging diseases, leading to treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative conditions. benthamdirect.commdpi.comnih.gov The ability of the indole scaffold to participate in various chemical reactions and form diverse bonds makes it an invaluable tool for drug design and development. mdpi.com

Table 1: Examples of Therapeutic Applications for Indole Derivatives

| Therapeutic Area | Examples of Biological Activity |

| Oncology | Anticancer, Anti-proliferative, Kinase Inhibition mdpi.comnih.gov |

| Infectious Diseases | Antimicrobial, Antiviral, Anti-HIV, Antimalarial, Antitubercular benthamdirect.comnih.gov |

| Inflammation | Anti-inflammatory benthamdirect.comnih.gov |

| Metabolic Disorders | Antidiabetic, Antihyperlipidemic benthamdirect.comnih.gov |

| Neurology | Neuroprotective, Anti-Alzheimer's, CNS Stimulant benthamdirect.comnih.gov |

| Cardiovascular | Antihypertensive, Antiarrhythmic benthamdirect.com |

Overview of Isatin (B1672199) (Indoline-2,3-dione) as a Privileged Scaffold for Bioactive Compounds

Isatin, chemically known as 1H-indole-2,3-dione, is an indole derivative that has emerged as an exceptionally valuable scaffold in the design of potent bioactive molecules. researchgate.netnih.gov It is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds and their derivatives. nih.govrsc.org The isatin core is found in many naturally occurring and synthetic compounds that exhibit a broad spectrum of pharmacological activities. researchgate.netnih.gov

The therapeutic potential of isatin-based compounds is remarkably diverse, encompassing anticancer, antiviral, antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.govnih.gov The reactivity of the isatin scaffold, particularly at the N-1, C-3, C-5, and C-7 positions, allows for straightforward chemical modifications. researchgate.netnih.gov This synthetic accessibility enables chemists to generate large libraries of isatin derivatives and systematically explore structure-activity relationships to optimize therapeutic efficacy. nih.govresearchgate.net The isatin nucleus is a key component in several anticancer hybrid molecules and has been investigated for the development of inhibitors for enzymes like carbonic anhydrase. nih.govresearchgate.netcnr.it

Table 2: Reported Biological Activities of Isatin Derivatives

| Biological Activity | Reference |

| Anticancer / Antitumor | researchgate.netnih.govnih.govresearchgate.net |

| Antiviral / Anti-HIV | nih.govresearchgate.net |

| Antibacterial | nih.govnih.govresearchgate.netfarmaceut.org |

| Antifungal | nih.govnih.govresearchgate.netfarmaceut.org |

| Anti-inflammatory | nih.gov |

| Anticonvulsant | nih.govnih.gov |

| Antioxidant | nih.gov |

| Carbonic Anhydrase Inhibition | nih.govresearchgate.net |

| α-Glucosidase and α-Amylase Inhibition | nih.gov |

Rationale for Research into 5-Substituted Indoline-2,3-dione Derivatives, with a Focus on the Methylsulfonyl Moiety

The strategic modification of the isatin scaffold is a key approach in modern drug discovery. The benzene ring of the isatin nucleus, particularly the C-5 position, is a common site for substitution to modulate the compound's biological and physicochemical properties. researchgate.net Research has indicated that modifications at the 5-position can be particularly effective in enhancing the inhibitory potency of isatin derivatives against various biological targets. nih.gov General synthesis methods for 5-substituted indoline-2,3-diones often start from corresponding 4-substituted anilines, which undergo amidation and cyclization. researchgate.netatlantis-press.comresearchgate.net

The introduction of a sulfonyl or sulfonamide group at the C-5 position has been a successful strategy in developing novel therapeutic agents. nih.govnih.gov For example, 5-sulfonyl isatin derivatives have been investigated as potent inhibitors of the SARS-CoV 3C-like protease. nih.gov Similarly, derivatives containing a 5-morpholinosulfonyl group have shown promising antimicrobial activity. nih.gov

The rationale for focusing on the methylsulfonyl moiety (–SO₂CH₃) at the 5-position is multifaceted:

Electronic Effects: The methylsulfonyl group is a strong electron-withdrawing group. Its presence on the aromatic ring of the isatin scaffold significantly alters the electronic distribution of the molecule. This can influence the molecule's ability to form key interactions, such as hydrogen bonds or dipole-dipole interactions, with its biological target, potentially leading to enhanced potency.

Physicochemical Properties: The sulfonyl group can improve a compound's physicochemical properties. It is a polar group that can act as a hydrogen bond acceptor, which may influence solubility and pharmacokinetic profiles.

Metabolic Stability: The sulfur atom in the sulfonyl group is in its highest oxidation state, making it generally resistant to metabolic oxidation, which can contribute to improved metabolic stability of the drug candidate.

Therefore, the synthesis of 5-(Methylsulfonyl)indoline-2,3-dione represents a targeted approach in medicinal chemistry. It combines the proven "privileged" isatin scaffold with a functional group known to favorably modulate electronic and physicochemical properties. This strategic design aims to create novel compounds with potentially enhanced or specific biological activities for further investigation as therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

5-methylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S/c1-15(13,14)5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBYFLQIQGVIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological and Pharmacological Investigations of 5 Methylsulfonyl Indoline 2,3 Dione and Analogues

Anticancer and Antiproliferative Activities

Derivatives of the indoline-2,3-dione (isatin) scaffold have demonstrated broad-spectrum anticancer and antiproliferative activities against a diverse panel of human cancer cell lines. The substitution pattern on the isatin (B1672199) ring significantly influences cytotoxic potency. For instance, isatin derivatives have shown efficacy against cell lines derived from breast (MCF-7), colon (HCT-116), and leukemia (HL60, Jurkat). researchgate.netnih.govresearchgate.net

Specifically, sulfonyl-containing indoline (B122111) derivatives have been investigated for their cytotoxic effects. A series of indoline-5-sulfonamides demonstrated moderate antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov Similarly, novel 5-(morpholinosulfonyl)isatin derivatives showed moderate to good cytotoxic activity against liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines. researchgate.net Other studies on N-arylsulfonylsubstituted-1H indole (B1671886) derivatives revealed potent anti-proliferative activities, with some compounds exhibiting IC50 values in the low micromolar range against various tumor cells. nih.gov The collective findings indicate that the sulfonylated indoline-2,3-dione core is a valuable pharmacophore for developing agents with broad anticancer potential.

| Compound Class | Cancer Cell Line | Reported Activity |

|---|---|---|

| Isatin-indole conjugates | MCF-7 (Breast), HeLa (Cervical), A549 (Lung) | Promising antiproliferative potential. dovepress.com |

| Indoline-5-sulfonamides | MCF-7 (Breast) | Moderate antiproliferative effect. nih.gov |

| 5-(morpholinosulfonyl)isatin derivatives | MCF-7 (Breast), HepG-2 (Liver), HCT-116 (Colon) | Moderate to good cytotoxic activity. researchgate.net |

| 5-Chloro-indole-2-carboxylate derivatives | MCF-7 (Breast), LOX-IMVI (Melanoma) | Potent antiproliferative activity (GI50 = 32 nM for one derivative against MCF-7). nih.govmdpi.com |

| N-arylsulfonylsubstituted-1H indole derivatives | Various tumor cells | Potent activity with IC50 values < 10 µM. nih.gov |

| Isatin (isolated from Couroupita guianensis) | HL60 (Promyelocytic Leukemia) | Cytotoxic with a CC50 value of 2.94 µg/ml. researchgate.netnih.gov |

The anticancer effects of 5-(methylsulfonyl)indoline-2,3-dione and its analogues are attributed to their interaction with multiple molecular targets and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

The indolinone scaffold is a recognized pharmacophore for the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The 3-substituted indolinone compound SU9516, for example, is an inhibitor of CDK2. nih.gov Inhibition of CDKs by these compounds can lead to cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cell proliferation. nih.gov A novel compound with a 3-hydrazonoindolin-2-one scaffold demonstrated pronounced CDK2 inhibitory activity and was found to block the proliferation of the MCF-7 breast cancer cell line and arrest the cell cycle at the G2/M phase. nih.gov This mechanism highlights the potential of indoline-2,3-dione derivatives to disrupt the cell division machinery in cancer cells.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Consequently, STAT3 is considered a significant target for anticancer drug development. nih.gov A series of N-arylsulfonylsubstituted-1H indole derivatives were designed and synthesized as STAT3 inhibitors. nih.gov The most potent of these compounds was shown to inhibit the phosphorylation of STAT3 at Tyr705, a critical step for its activation and subsequent signaling. nih.gov Other studies have also identified N-sulfonyl-aminobiaryl derivatives as potent anticancer agents that target both STAT3 signaling and tubulin polymerization. nih.gov This indicates that sulfonyl-containing indole structures can effectively modulate the STAT3 pathway.

The B-cell lymphoma 2 (Bcl-2) family of proteins includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members. mdpi.com Overexpression of anti-apoptotic proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and therapeutic resistance. mdpi.comnih.gov Indole-based compounds have been developed as inhibitors of these anti-apoptotic proteins. mdpi.com These small molecules can act as "BH3 mimetics," binding to the hydrophobic groove of proteins like Bcl-2 and Mcl-1, thereby preventing them from neutralizing pro-apoptotic proteins and ultimately triggering apoptosis. mdpi.comresearchgate.net

Furthermore, the CDK inhibitor SU9516, an indolinone derivative, was found to induce apoptosis in human leukemia cells through the pronounced down-regulation of the anti-apoptotic protein Mcl-1. nih.gov This down-regulation occurred at the transcriptional level, and ectopic expression of Mcl-1 was able to block the apoptosis induced by the compound. nih.gov This dual action of inhibiting cell cycle progression and promoting apoptosis through Mcl-1 suppression makes these compounds particularly effective.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of many cancers, making it a key target for therapy. nih.govresearchgate.net Similarly, the BRAF kinase, particularly the V600E mutation, is a critical oncogenic driver in several cancers, including melanoma. nih.gov

Several studies have identified indole and indoline derivatives as potent inhibitors of these kinases. A series of sulfonylated indolo[1,2-a]quinolines were identified as a novel class of EGFR tyrosine kinase inhibitors. nih.gov Molecular dynamics simulations showed that these compounds form stable complexes with EGFR. nih.gov More specifically, a novel series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent antiproliferative activity by inhibiting mutant EGFR and BRAF pathways. nih.govmdpi.com One derivative was found to be more potent than the established drug erlotinib (B232) in inhibiting EGFR. mdpi.comresearchgate.net These compounds also exhibited significant activity against the BRAFV600E mutant, highlighting their potential as dual inhibitors for cancers driven by these mutations. nih.govresearchgate.net

Structure-Activity Relationships (SAR) for Anticancer Efficacy

The anticancer potential of isatin derivatives, including this compound, is significantly influenced by their molecular structure. Structure-Activity Relationship (SAR) studies have identified key chemical features that modulate their cytotoxic activity against various cancer cell lines.

Substitutions at the C-3 and C-5 positions of the isatin core are critical in determining the anticancer potency. nih.gov For instance, the introduction of different moieties at these positions can greatly affect the compound's efficacy. Quantitative Structure-Activity Relationship (QSAR) analyses have further revealed that descriptors related to topology, chemistry, and geometry are effective parameters in predicting cytotoxic activity. nih.gov

Specifically, the presence of halogen atoms on the isatin ring has a positive effect on anticancer activity. nih.gov Furthermore, Hansch analysis has highlighted the importance of lipophilic substituents at the R(5) position, suggesting that increased lipophilicity in this region enhances biological activity. nih.gov The methylsulfonyl group at the C-5 position in this compound contributes to this lipophilicity and is a key feature for its pharmacological profile.

Studies on various isatin analogues have demonstrated that modifications at the N-1 position of the indole nucleus also play a crucial role. For example, the substitution of a methyl group at the N-1 position has been shown to significantly enhance anticancer activities by as much as 60-fold compared to unsubstituted analogues. nih.gov The introduction of a benzyl (B1604629) group at the N-1 position of the isatin moiety has also been found to lead to more active derivatives. frontiersin.org

The nature of the substituent at the C-3 position is another determinant of anticancer efficacy. The formation of hybrids, such as bis-isatin analogues, by substitutions at the C-3 and C-5 positions, can result in compounds with potent, broad-spectrum anticancer activity. nih.gov Some of these hybrids have been suggested to exhibit their anticancer effects through the inhibition of tubulin polymerization. nih.gov

Table 1: Structure-Activity Relationships of Isatin Analogues for Anticancer Efficacy

| Position of Substitution | Favorable Substituents/Features | Impact on Anticancer Activity | Reference(s) |

|---|---|---|---|

| C-5 | Lipophilic groups, Halogens | Increased potency | nih.gov |

| N-1 | Methyl, Benzyl | Significant enhancement of activity | nih.govfrontiersin.org |

| C-3 and C-5 | Hybrid structures (e.g., bis-isatin) | Potent, broad-spectrum activity | nih.gov |

Antimicrobial Activities

Antibacterial Spectrum and Efficacy

Isatin and its derivatives have demonstrated a broad spectrum of antibacterial activities, which are of significant interest in the face of growing antibiotic resistance. nih.gov

Derivatives of indole, the core structure of isatin, have shown notable efficacy against various Gram-positive bacteria. For instance, 5-methylindole (B121678) has been found to effectively kill several Gram-positive pathogens in their stationary phase, a state in which bacteria are generally more tolerant to antibiotics. nih.govresearchgate.net This bactericidal activity is concentration-dependent. nih.gov Furthermore, 5-methylindole can potentiate the activity of aminoglycoside antibiotics against strains like Staphylococcus epidermidis and Enterococcus faecalis. nih.gov

Synthetic indole derivatives have been investigated for their mechanisms of action, with some found to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria. nih.gov One such derivative, SMJ-2, targets multiple components in the bacterial cell, which helps in preventing the development of drug resistance. nih.gov This compound has been shown to be effective against S. aureus and B. subtilis. nih.gov

The methylsulfonyl group, present in this compound, is of particular interest in the context of antibacterial activity. Methylsulfonylmethane (MSM) has been shown to exhibit bacteriostatic inhibition of Escherichia coli and Salmonella enterica in a dose-dependent manner. nih.gov While MSM itself is bacteriostatic, meaning it inhibits bacterial growth without killing the bacteria, this activity suggests that the methylsulfonyl moiety can contribute to the antibacterial profile of more complex molecules. nih.gov

While some natural organic compounds have shown inhibitory activity against E. coli and Salmonella Typhimurium, the efficacy of many compounds against Gram-negative bacteria is often limited due to their protective outer membrane. nih.gov However, the development of novel drug candidates, such as those derived from endolysin, is showing promise in overcoming this barrier. patsnap.com

Antifungal Activities

The isatin scaffold is also a promising template for the development of antifungal agents. mdpi.com A series of aminoguanidine (B1677879) derivatives of N-arylsulfonyl-3-acylindoles have been synthesized and evaluated for their in vitro antifungal activities against several phytopathogenic fungi. nih.gov Preliminary SAR studies of these compounds indicated that the introduction of electron-donating substituents and the appropriate length of other substituents were important for their antifungal activities. nih.gov

Furthermore, indole-1,2,4-triazole conjugates have displayed potent in vitro antifungal activity, particularly against Candida tropicalis and Candida albicans. mdpi.com This highlights the potential of hybrid molecules containing the indole nucleus for antifungal applications.

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Target Fungi | Key Findings | Reference(s) |

|---|---|---|---|

| N-arylsulfonyl-3-acylindole aminoguanidines | Phytopathogenic fungi | Activity influenced by electron-donating groups | nih.gov |

| Indole-1,2,4-triazole conjugates | Candida tropicalis, Candida albicans | Potent activity with low MIC values | mdpi.com |

Anti-Tuberculosis Activity

Tuberculosis remains a significant global health challenge, and the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains necessitates the development of new anti-TB drugs. derpharmachemica.comresearchgate.net Isatin derivatives have emerged as a versatile class of compounds with promising anti-tubercular activity. researchgate.net

Schiff bases of isatin derivatives have been extensively studied and have shown significant activity against Mycobacterium tuberculosis. derpharmachemica.comresearchgate.net Some of these derivatives have demonstrated potent activity against both wild-type and resistant strains of M. tuberculosis. researchgate.net For example, certain isatin Schiff bases have shown enhanced activity against streptomycin-resistant strains. derpharmachemica.com

The design of isatin-tethered quinolines has also yielded potent anti-tubercular agents. nih.gov In these hybrids, the isatin motif plays a crucial role in the growth inhibition of M. tuberculosis. One such derivative displayed a minimum inhibitory concentration (MIC) of 0.06 µg/mL, which was a 100-fold increase in activity compared to the parent lead compound. nih.gov Another compound in this series showed anti-mycobacterial action equal to the standard drug isoniazid. nih.gov SAR studies have indicated that substitutions at the C-3 and C-5 positions of the isatin moiety can significantly influence the anti-tubercular potency. nih.gov

Table 3: Anti-Tuberculosis Activity of Selected Isatin Derivatives

| Compound Class | Target Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Schiff bases of isatin | Wild-type and resistant M. tuberculosis | Promising activity with low MIC values; enhanced activity against streptomycin-resistant strains | derpharmachemica.comresearchgate.net |

| Isatin-tethered quinolines | Drug-susceptible, MDR, and XDR M. tuberculosis | High potency, with some derivatives showing activity comparable to standard drugs | nih.gov |

| Bis-isatin hybrids | M. tuberculosis H37Rv and MDR-TB | Potent activity, influenced by C-3 and C-5 substitutions | nih.gov |

Inhibition of Mycobacterium tuberculosis DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. mdpi.com It is a validated target for antituberculosis drug discovery. mdpi.com The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov The GyrA subunit is responsible for the cleavage and reunion of DNA, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction. mdpi.comnih.gov

Derivatives of the indoline-2,3-dione (isatin) scaffold have been identified as a versatile starting point for the design of potential DNA gyrase inhibitors. nih.govresearchgate.net Research into Schiff bases of various isatin analogues has demonstrated their potential to inhibit Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov Although specific inhibitory data for this compound against Mtb DNA gyrase is not detailed in the provided results, the broader class of isatin derivatives shows promise. For instance, some Schiff base derivatives of isatin have exhibited notable Mtb gyrase inhibitory activity, with IC₅₀ values ranging from 50–157 μM. nih.gov These studies suggest that the isatin core is crucial for interaction with the enzyme's active site. nih.gov

Structure-Activity Relationships (SAR) for Antimicrobial Efficacy

The structure-activity relationship (SAR) for isatin-based compounds against M. tuberculosis highlights the importance of the core heterocyclic scaffold and the nature of its substituents. For Schiff base derivatives of indoline-2,3-dione, modeling studies have indicated that the isatin moiety and a connecting side chain are important for strong interactions within the active site of the DNA gyrase A subunit. nih.gov

While specific SAR studies detailing the precise contribution of the 5-methylsulfonyl group on anti-gyrase activity are not extensively covered, research on related structures provides insights. For quinolone-based gyrase inhibitors, specific substitutions at various positions are known to be critical for potent activity against Mtb gyrase. nih.gov This principle of specific substitution influencing potency likely extends to the isatin class of inhibitors. The electron-withdrawing nature and the potential for hydrogen bonding of the methylsulfonyl group at the C-5 position could significantly influence the molecule's binding affinity to the enzyme, thereby modulating its inhibitory activity. Further focused studies are required to delineate the exact role of the 5-methylsulfonyl substituent in the context of DNA gyrase inhibition.

Anti-Inflammatory Activities

The isatin scaffold and its derivatives are known to possess anti-inflammatory properties. researchgate.netnih.gov This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for metabolizing arachidonic acid into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. researchgate.netnih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. researchgate.net While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated at sites of inflammation. nih.gov Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects. nih.gov

Analogues of this compound, specifically N-methylsulfonyl-indole derivatives, have been investigated for their COX inhibitory effects. nih.gov The methylsulfonyl (SO₂Me) group is a key pharmacophore found in selective COX-2 inhibitors like rofecoxib (B1684582) and celecoxib. nih.govnih.gov Studies on 2-(4-(methylsulfonyl)phenyl)indole derivatives demonstrated weak selectivity for COX-1 but high selectivity for COX-2, with IC₅₀ values for COX-2 inhibition ranging from 0.11 to 0.2 µM. japsonline.com For instance, one derivative featuring a chlorobenzyl group and the methylsulfonyl moiety was found to be highly selective for the COX-2 isozyme. japsonline.com This highlights the importance of the methylsulfonyl group in conferring COX-2 selectivity.

| Compound Analogue | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Indole Derivative 4a | 8.1 | 0.18 | 45.0 |

| Indole Derivative 4b | 11.8 | 0.11 | 107.63 |

| Indole Derivative 4c | 8.1 | 0.20 | 40.5 |

| Indole Derivative 4d | 8.8 | 0.17 | 51.76 |

| Indole Derivative 4f | 11.3 | 0.15 | 75.33 |

| Indomethacin (Reference) | 0.039 | 0.49 | 0.079 |

Data derived from studies on 2-(4-(methylsulfonyl)phenyl)indole derivatives. japsonline.com The Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀).

5-Lipoxygenase (5-LOX) Inhibition

The enzyme 5-lipoxygenase (5-LOX) catalyzes the initial steps in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases. biorxiv.orgnih.gov Inhibition of 5-LOX is therefore a valuable therapeutic strategy. nih.gov Indoline-based compounds have been identified as potential 5-LOX inhibitors. acs.org

Research has shown that certain indoline derivatives can exhibit notable 5-LOX inhibitory activity. acs.org For example, one study identified an indoline derivative with an IC₅₀ of 1.38 ± 0.23 μM in activated human polymorphonuclear leukocytes (PMNL) and 0.45 ± 0.11 μM against the isolated human 5-LOX enzyme. acs.org While specific data for this compound is not available, related N-methylsulfonyl-indole derivatives have been synthesized and evaluated for 5-LOX inhibition, suggesting the potential for this class of compounds to target this pathway. nih.gov

Dual COX/5-LOX Inhibitory Profiles

Developing agents that can simultaneously inhibit both COX and 5-LOX pathways is a promising strategy in anti-inflammatory drug discovery. researchgate.netnih.gov Dual inhibitors may offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile, particularly concerning gastrointestinal and cardiovascular side effects associated with selective COX inhibitors. nih.gov

The design of novel N-methylsulfonyl-indole derivatives has been pursued with the specific goal of achieving dual COX-2/5-LOX inhibition. nih.gov This strategy involves combining the methylsulfonyl pharmacophore for COX-2 selectivity with moieties known to inhibit 5-LOX. nih.gov The evaluation of these hybrid molecules has confirmed that it is possible to achieve a dual inhibitory profile within this chemical class, making compounds like this compound and its analogues interesting candidates for further investigation as balanced anti-inflammatory agents. nih.govnih.gov

Structure-Activity Relationships (SAR) for Anti-Inflammatory Effects

The SAR for the anti-inflammatory effects of indoline-2,3-dione analogues is multifactorial. For COX inhibition, the presence and position of certain substituents are critical. The methylsulfonyl group, particularly at the para-position of a phenyl ring attached to the indole scaffold, is a key determinant for high COX-2 selectivity and potency. japsonline.com

For general anti-inflammatory activity, studies on substituted indolin-2-one derivatives showed that the nature of the substituent at the 3-position significantly influences activity. For instance, a 3-(3-hydroxyphenyl)-indolin-2-one derivative was found to be a potent inhibitor of nitric oxide, TNF-α, and IL-6 production. mdpi.com In another study on brominated isatins, the position of the bromine atom on the benzene (B151609) ring was found to significantly affect anti-inflammatory activity, with the order of potency being 5-bromo > 6-bromo > 7-bromo. nih.gov This suggests that substitution at the 5-position of the isatin ring, as in this compound, is favorable for anti-inflammatory activity. The electron-withdrawing nature of the substituent at this position appears to be a key factor.

Antioxidant Activities

The antioxidant potential of isatin derivatives is a subject of ongoing research, with studies suggesting that the core structure and its substituents play a crucial role in their radical scavenging capabilities. The presence of electron-withdrawing groups on the isatin ring can influence this activity. nih.govwright.edu For instance, studies on various isatin derivatives have demonstrated their ability to scavenge free radicals in assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and hydrogen peroxide (H₂O₂) methods. pensoft.net

In a study involving isatin-gallate hybrids, the introduction of a methoxy (B1213986) group (-OCH₃) at the 5-position of the isatin motif, an electron-donating group, was found to significantly enhance antioxidant activity. pensoft.net Conversely, halogenated compounds with electron-withdrawing bromo and fluoro groups at the same position showed lower inhibitory activity. pensoft.net While direct quantitative data for this compound is not extensively available in the reviewed literature, the principle that substituents at the C-5 position modulate antioxidant potential is well-established. nih.gov The strong electron-withdrawing nature of the methylsulfonyl group suggests it would significantly influence the electronic properties of the isatin ring and, consequently, its antioxidant capacity. Further specific studies are required to quantify the antioxidant efficacy of this compound.

Antiviral Activities, including Anti-HIV Activity

The isatin scaffold has been identified as a promising framework for the development of broad-spectrum antiviral agents. nih.gov Derivatives of this compound have shown potent inhibitory activity against a range of viruses.

In a notable study, a series of novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and evaluated for their antiviral properties against Influenza A (H1N1), Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B3 (COX-B3). nih.govnih.gov Several of these compounds exhibited exceptionally low half-maximal inhibitory concentrations (IC₅₀), indicating high potency. nih.govnih.gov For example, against the H1N1 virus, one of the most active compounds demonstrated an IC₅₀ value of 0.0027 µM. nih.govnih.gov Against HSV-1, a different analogue showed an even lower IC₅₀ of 0.0022 µM. nih.govnih.gov Another derivative was particularly effective against COX-B3 with an IC₅₀ of 0.0092 µM. nih.govnih.gov

Furthermore, 5-sulfonyl isatin derivatives have been investigated as inhibitors of viral proteases, which are crucial for viral replication. A series of these compounds were designed and synthesized as potential inhibitors of the SARS-CoV 3C-like protease (3CLpro). nih.govcovidscholar.org One of the most potent compounds in this series exhibited an IC₅₀ of 1.04 μM. nih.gov More recently, sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net One such compound showed promising inhibitory activity with an IC₅₀ of 0.249 µM and also inhibited viral cell proliferation with an IC₅₀ of 4.33 µg/ml. nih.govresearchgate.net

While the direct anti-HIV activity of this compound is not specified in the provided search results, the potent and broad-spectrum antiviral activity of its analogues suggests that this chemical class holds significant promise for the development of new antiviral therapies. The electron-withdrawing sulfonyl group at the C-5 position appears to be a favorable feature for potent antiviral action. nih.gov

Table 1: Antiviral Activity of 5-Sulfonylindoline-2,3-dione Analogues

| Compound Class | Virus | IC₅₀ (µM) |

|---|---|---|

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative | Influenza A (H1N1) | 0.0027 |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative | Herpes Simplex Virus-1 (HSV-1) | 0.0022 |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative | Coxsackievirus B3 (COX-B3) | 0.0092 |

| 5-Sulfonyl isatin derivative | SARS-CoV 3CLpro | 1.04 |

| Sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivative | SARS-CoV-2 Mpro | 0.249 |

This table is interactive. Click on the headers to sort the data.

Modulation of Neurological Systems

Monoamine Oxidase (MAO) Inhibition

Isatin and its derivatives are recognized as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a critical role in the metabolism of neurotransmitters. acs.orgresearchgate.netacs.orgnih.gov Inhibition of these enzymes can lead to increased levels of monoamine neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative and psychiatric disorders. nih.gov Structure-activity relationship (SAR) studies have indicated that substitution at the C-5 position of the isatin ring is particularly beneficial for MAO-B inhibition. acs.orgnih.gov

While specific IC₅₀ values for this compound were not found in the search results, a study on sulfonyl isatin derivatives conjugated to a fluorophenylsulfonyl moiety at position 5 showed promising MAO-A inhibitory activity, with IC₅₀ values ranging from 4 to 22 μM. researchgate.net Another study highlighted that 5-bromoisatin (B120047) was a potent MAO-B inhibitor with an IC₅₀ of 0.125 µM, further emphasizing the importance of C-5 substitution. nih.gov The electron-withdrawing nature of substituents at this position appears to be a key factor in the inhibitory potency. nih.gov

Effects on Serotonergic Systems

Isatin has been shown to affect the serotonergic system. In vivo studies in rats have demonstrated that administration of isatin can lead to a significant increase in brain serotonin (B10506) levels. nih.gov This effect is likely linked to its MAO inhibitory properties, as MAO-A is involved in the breakdown of serotonin. However, the specific effects of this compound on serotonergic systems have not been detailed in the available research. Further investigation is needed to understand how the methylsulfonyl group at the 5-position influences the interaction of the isatin core with components of the serotonergic pathway.

Interactions with Central Benzodiazepine (B76468) Receptors

Isatin has been reported to bind to central benzodiazepine receptors, although with a lower affinity compared to its MAO inhibitory activity. nih.gov Benzodiazepine receptors are a key target for drugs that modulate anxiety and sleep. The interaction of different benzodiazepine ligands with these receptors can vary significantly based on their chemical structure. nih.gov There is a lack of specific data on the binding affinity of this compound or its close analogues to benzodiazepine receptors. The influence of the 5-sulfonyl substituent on this interaction remains an area for future research.

Other Enzyme Inhibition Studies

Beyond the central nervous system, isatin derivatives have been explored as inhibitors of a variety of other enzymes implicated in different diseases.

Notably, 5-sulfonyl isatin derivatives have demonstrated inhibitory activity against the SARS-CoV 3C-like protease (3CLpro), with one of the most potent compounds showing an IC₅₀ of 1.04 µM. nih.govcovidscholar.org This highlights the potential of this scaffold in the development of treatments for coronavirus infections. More recently, sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), with a lead compound exhibiting an IC₅₀ of 0.249 µM. nih.govresearchgate.net

In the context of metabolic disorders, isatin sulfonamides have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. pharmainfo.in Inhibition of this enzyme can help in managing postprandial hyperglycemia. Studies on isatin-based compounds have shown potent α-glucosidase inhibitory activity, with some derivatives having IC₅₀ values significantly lower than the standard drug, acarbose. rjptonline.orgnih.gov For example, some isatin-hydrazide conjugates displayed IC₅₀ values against α-glucosidase in the range of 13.2 to 25.6 µg/ml, compared to 34.5 µg/ml for acarbose. nih.gov

Table 2: Other Enzyme Inhibition by 5-Sulfonyl Isatin Analogues

| Compound Class | Enzyme Target | IC₅₀ |

|---|---|---|

| 5-Sulfonyl isatin derivative | SARS-CoV 3CLpro | 1.04 µM |

| Sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivative | SARS-CoV-2 Mpro | 0.249 µM |

| Isatin-hydrazide conjugate | α-Glucosidase | 13.2 µg/ml |

| Isatin-hydrazide conjugate | α-Amylase | 12.1 µg/ml |

This table is interactive. Click on the headers to sort the data.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological and pharmacological investigations of This compound in the context of alpha-glucosidase inhibition, alpha-amylase inhibition, or guanylate cyclase activity modulation.

While the broader class of indoline-2,3-dione (isatin) derivatives has been investigated for a wide range of biological activities, the specific effects of a methylsulfonyl group at the 5-position on these particular enzymatic and signaling pathways have not been reported in the accessible literature. Consequently, the requested article, which is to be focused solely on the chemical compound “this compound” and its specified biological activities, cannot be generated due to the absence of relevant research findings.

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Studies have explored the interaction of indoline-2,3-dione (isatin) derivatives, including those with sulfonyl moieties, with various key biological proteins implicated in a range of diseases.

DNA Gyrase: The isatin (B1672199) scaffold is a known inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govnih.gov Molecular docking studies on derivatives of 5-(morpholinosulfonyl)indol-2,3-dione, a close analog of 5-(methylsulfonyl)indoline-2,3-dione, have been performed to understand their binding mechanism within the ATP-binding pocket of the GyrB subunit of DNA gyrase. johnshopkins.eduresearchgate.net These studies revealed that the synthesized compounds exhibit good binding affinity, with calculated binding energies often lower than that of standard drugs like ciprofloxacin. nih.govjohnshopkins.edu The interactions typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site, which explains their inhibitory action and potential as antimicrobial agents. nih.govjohnshopkins.edu

Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators. nih.govresearchgate.net Dual inhibition of these enzymes is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov Molecular modeling of N-methylsulfonyl-indole derivatives has been conducted to investigate their binding modes with COX-1, COX-2, and 5-LOX enzymes. nih.govresearchgate.net These studies help to rationalize the observed biological activity and selectivity, highlighting the specific amino acid residues that are crucial for the ligand-protein interactions. nih.gov

Bcl-2 Family Proteins (Bcl-2, Mcl-1): The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to chemotherapy. researchgate.netnih.gov Myeloid cell leukemia-1 (Mcl-1) is a particularly important anti-apoptotic member of this family. nih.gov Indole-based scaffolds have been identified as promising cores for the design of Bcl-2/Mcl-1 inhibitors. researchgate.netnih.gov Docking studies are employed to predict how these compounds bind within the hydrophobic groove of anti-apoptotic proteins, mimicking the binding of pro-apoptotic proteins and thereby inhibiting their function. This structural insight is crucial for optimizing the potency and selectivity of potential anticancer agents. nih.govnih.gov

| Biological Target | Key Interacting Residues (Example) | Type of Interaction | Significance | Reference |

|---|---|---|---|---|

| DNA Gyrase (S. aureus) | Asp73, Gly77, Ile78, Pro79 | Hydrogen Bonding, Hydrophobic Interactions | Inhibition of bacterial replication; potential antibacterial activity. | nih.govjohnshopkins.eduresearchgate.net |

| COX-2/5-LOX | His90, Arg120, Tyr385 (COX-2) | Hydrogen Bonding, Pi-Alkyl Interactions | Dual inhibition of inflammatory pathways; potential anti-inflammatory agents. | nih.govnih.govresearchgate.net |

| Bcl-2/Mcl-1 | Arg263, Phe228, Val253 (Mcl-1) | Hydrophobic Interactions, Hydrogen Bonding | Inhibition of anti-apoptotic proteins; potential anticancer activity. | researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of indoline-2,3-dione, 2D and 3D-QSAR models have been developed to predict their anticancer activity. researchgate.net

These studies typically involve calculating various molecular descriptors (e.g., physicochemical, electronic, and topological) for a set of synthesized compounds with known biological activities. researchgate.net Multiple regression analysis is then used to build a mathematical model. For instance, studies on 2-indolinone derivatives have shown that parameters like Van der Waals energy, shape flexibility index, LogP, and Highest Occupied Molecular Orbital (HOMO) energy have a significant correlation with cytotoxic activity against cancer cell lines. researchgate.net Such models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthesis efforts towards the most promising candidates. nih.govmdpi.com

Density Functional Theory (DFT) Applications in Compound Design and Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations provide insights into the geometric and electronic properties of compounds like this compound, which are crucial for understanding their reactivity and interactions. mdpi.com

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how a molecule will interact with biological receptors. mdpi.com

DFT studies on related indole (B1671886) structures have helped to elucidate their electronic properties, confirm experimentally determined structures, and predict their reactivity, guiding the design of new derivatives with enhanced pharmacological activities. mdpi.comnih.govresearchgate.net

In Silico Prediction of Pharmacokinetic Parameters for Lead Optimization

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are widely used to predict these pharmacokinetic parameters early in the drug discovery process, saving time and resources. nih.govudhtu.edu.ua

For indole-based compounds, various web-based tools and software are used to calculate properties based on their chemical structure. nih.govresearchgate.net These predictions help assess the "drug-likeness" of a molecule.

| Parameter | Description | Importance in Drug Design | Reference |

|---|---|---|---|

| Lipophilicity (LogP) | Measures the partition coefficient between octanol (B41247) and water, indicating a compound's fat or water solubility. | Influences absorption, membrane permeability, and distribution. Values typically should be < 5. | nih.govresearchgate.net |

| Water Solubility (LogS) | Predicts the solubility of the compound in water. | Crucial for absorption and formulation. Poor solubility can hinder bioavailability. | nih.gov |

| Human Intestinal Absorption (HIA) | Estimates the percentage of the compound absorbed from the human gut. | A key factor for oral bioavailability. | udhtu.edu.ua |

| Drug-Likeness Rules | Evaluates compliance with established guidelines like Lipinski's Rule of Five (e.g., MW ≤ 500, LogP ≤ 5). | Helps to filter out compounds with poor pharmacokinetic profiles early on. | udhtu.edu.uanih.gov |

| CYP450 Inhibition | Predicts if the compound inhibits key cytochrome P450 enzymes involved in drug metabolism. | Inhibition can lead to adverse drug-drug interactions. | nih.gov |

These in silico ADMET predictions for derivatives of this compound are crucial for optimizing lead compounds to ensure they possess the necessary pharmacokinetic profile for further development. eurekaselect.com

Concluding Perspectives on 5 Methylsulfonyl Indoline 2,3 Dione Research

Summary of Current Advancements in Indoline-2,3-dione Derivative Research

Research into indoline-2,3-dione (isatin) derivatives has revealed a remarkable breadth of pharmacological activities. These compounds have been extensively investigated for their potent anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and antidiabetic properties. nih.govfrontiersin.orgnih.govnih.gov The biological versatility of the isatin (B1672199) nucleus stems from its unique structural features, particularly the keto group at C-3 and the lactam moiety, which can be readily modified to generate a diverse library of analogues. nih.gov

Key advancements in the field have demonstrated that strategic structural modifications, especially at the N-1, C-3, and C-5 positions of the isatin ring, are crucial for optimizing biological efficacy and target selectivity. researchgate.net The presence of a methylsulfonyl group at the C-5 position, as in 5-(Methylsulfonyl)indoline-2,3-dione, is a key modification that can significantly influence the compound's electronic properties and its interaction with biological targets.

The clinical relevance of this class of compounds is underscored by the successful development of isatin-derived drugs. For instance, Sunitinib, which features an oxindole (B195798) core related to isatin, is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers. researchgate.net Furthermore, numerous other isatin derivatives have entered preclinical and clinical trials for various therapeutic applications, highlighting the scaffold's potential in drug discovery. frontiersin.orgresearchgate.net

The wide-ranging bioactivity of isatin derivatives is illustrated by their diverse mechanisms of action, which include the inhibition of crucial enzymes like cyclin-dependent kinases (CDKs), α-glucosidase, α-amylase, and viral proteins. nih.govnih.govresearchgate.net

| Derivative Type | Biological Activity | Example Compound/Target | Reported Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Benzene (B151609) Sulfonamide Hybrids | Antidiabetic | α-Glucosidase Inhibition | 0.90 ± 0.10 µM | nih.gov |

| Benzene Sulfonamide Hybrids | Antidiabetic | α-Amylase Inhibition | 1.10 ± 0.10 µM | nih.gov |

| (Trifluoromethyl)piperidin-1-yl)sulfonyl Hybrids | Antiviral | Influenza Virus (H1N1) | 0.0027 µM | nih.gov |

| (Trifluoromethyl)piperidin-1-yl)sulfonyl Hybrids | Antiviral | Herpes Simplex Virus 1 (HSV-1) | 0.0022 µM | nih.gov |

| Isatin-Indole Conjugates | Anticancer | Human Cancer Cell Lines | 1.17 µM (average) | dovepress.com |

| Indole-Thiazolidinedione-Triazole Hybrids | Anticancer | MCF-7 (Breast Cancer) | 3.18 µM | nih.gov |

Future Directions in the Design and Synthesis of Novel Analogues with Enhanced Bioactivity

The future of research on this compound and its analogues lies in the rational design and synthesis of novel compounds with superior potency, selectivity, and improved pharmacokinetic profiles. researchgate.net A primary strategy to achieve this is through molecular hybridization, which involves combining the isatin scaffold with other known pharmacophores to create multifunctional molecules that can interact with multiple biological targets. mdpi.com This approach has the potential to overcome drug resistance and produce synergistic therapeutic effects. mdpi.com

Computational chemistry, including molecular docking and molecular dynamics simulations, is playing an increasingly vital role in the design of new isatin derivatives. nih.gov These in silico methods allow researchers to predict the binding affinity of novel compounds for specific protein targets, thereby guiding synthetic efforts toward molecules with the highest probability of success. researchgate.netnih.gov This rational design approach accelerates the discovery process and reduces the reliance on traditional high-throughput screening.

Furthermore, comprehensive Structure-Activity Relationship (SAR) studies are essential for understanding how different substituents on the isatin ring influence biological activity. nih.govnih.gov For this compound, future synthetic strategies could focus on modifications at the N-1 position or derivatization of the C-3 carbonyl group, while retaining the C-5 methylsulfonyl moiety. Such studies will help to elucidate the key structural requirements for potent and selective bioactivity.

| Strategy | Description | Objective | Reference |

|---|---|---|---|

| Molecular Hybridization | Combining the isatin core with other bioactive scaffolds (e.g., sulfonamides, thiazoles, indoles). | To create dual-action agents, enhance potency, and overcome drug resistance. | researchgate.netmdpi.com |

| Computational Design | Utilizing molecular docking and in silico screening to predict binding interactions with biological targets. | To rationally design potent and selective inhibitors for specific enzymes or receptors. | nih.govnih.gov |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying substituents at key positions (N-1, C-3, C-5) to determine their effect on bioactivity. | To identify the optimal structural features for enhanced potency and selectivity. | nih.govnih.gov |

| Synthesis of Spiro-heterocycles | Creating complex spirocyclic systems by reacting the C-3 carbonyl group of the isatin core. | To explore novel chemical space and develop compounds with unique three-dimensional structures and biological activities. | farmaceut.org |

Potential for Preclinical Lead Compound Development and Optimization

The this compound scaffold represents a promising starting point for the development of preclinical lead compounds. The extensive body of research on isatin derivatives provides a strong foundation and a clear path forward for its evaluation and optimization. frontiersin.orgnih.gov The process of transforming a promising "hit" compound into a viable "lead" involves rigorous optimization of its pharmacological and pharmacokinetic properties.

Lead optimization focuses on enhancing a compound's potency and selectivity for its intended biological target while minimizing off-target effects. For derivatives of this compound, this would involve synthesizing a focused library of analogues to fine-tune their activity. Concurrently, it is critical to improve the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure it has a suitable profile for in vivo studies. The goal of hybridization strategies often includes the improvement of these pharmacokinetic parameters. researchgate.net

Given the demonstrated success of other isatin derivatives in preclinical models, there is significant potential for analogues of this compound to advance into this stage of drug development. researchgate.net The key will be to identify a specific and compelling biological target for which this particular substitution pattern offers a distinct advantage. By leveraging the existing knowledge base and employing modern drug design strategies, researchers can effectively optimize this scaffold to produce novel therapeutic candidates for a range of diseases.

| Consideration | Objective | Approach |

|---|---|---|

| Potency Enhancement | To increase the biological activity at the target, allowing for lower effective concentrations. | SAR-guided structural modifications to improve binding affinity. |

| Selectivity Improvement | To minimize off-target effects and potential toxicity. | Designing analogues that specifically interact with the target protein over other related proteins. |

| Pharmacokinetic (ADME) Profiling | To ensure the compound is well-absorbed, distributed to the target tissue, and has an appropriate metabolic stability and clearance rate. | In vitro and in vivo assays to measure solubility, permeability, metabolic stability, and other key parameters. |

| Mechanism of Action Studies | To confirm the compound's biological target and understand how it exerts its therapeutic effect. | Biochemical and cellular assays to identify protein targets and downstream signaling effects. researchgate.net |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(Methylsulfonyl)indoline-2,3-dione, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sulfonylation of indoline-2,3-dione derivatives. A common approach involves reacting 5-aminoindoline-2,3-dione with methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N) . Purification is achieved via column chromatography (ethyl acetate/hexane) or recrystallization from ethanol. Purity optimization requires monitoring by TLC and characterization via -NMR (δ 3.2–3.4 ppm for methylsulfonyl protons) and mass spectrometry (expected [M+H]⁺ at m/z 255.2) .

Q. How do structural modifications at the sulfonyl group influence antibacterial activity?

- Methodology : Replace the methylsulfonyl group with bulkier substituents (e.g., trifluoromethylpiperidinylsulfonyl) to assess steric and electronic effects. Biological testing involves MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, derivatives with trifluoromethylpiperidinylsulfonyl groups showed enhanced activity (MIC = 4–8 µg/mL) compared to methylsulfonyl analogs (MIC = 16–32 µg/mL) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology :

- NMR : -NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm; methylsulfonyl protons at δ 3.2–3.4 ppm).

- IR : Sulfonyl stretching vibrations at 1150–1250 cm⁻¹ and carbonyl (C=O) peaks at 1700–1750 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₀H₉NO₄S requires m/z 255.0302) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of antiviral derivatives?

- Methodology : Synthesize analogs with varied sulfonyl substituents (e.g., trifluoromethyl, piperidinyl) and evaluate against viral targets (e.g., SARS-CoV-2 protease). In silico docking (AutoDock Vina) identifies key interactions: methylsulfonyl groups form hydrogen bonds with catalytic residues (e.g., His41 in SARS-CoV-2 M). Derivatives with 5-((3-trifluoromethylpiperidin-1-yl)sulfonyl) groups exhibited IC₅₀ = 1.2 µM, outperforming methylsulfonyl analogs (IC₅₀ = 5.8 µM) .

Q. What crystallographic strategies resolve ambiguities in molecular conformation?

- Methodology : Use single-crystal X-ray diffraction (SHELX suite) to determine bond angles and torsional strain. For example, the methylsulfonyl group in this compound adopts a planar conformation (torsion angle = 178.5°), stabilizing the indoline core. Crystallize in ethanol/water (7:3) and refine with SHELXL-2018 .

Q. How do computational methods reconcile discrepancies between in vitro and in silico data?

- Methodology : Perform MD simulations (GROMACS) to assess dynamic binding modes. For instance, methylsulfonyl derivatives showed poor correlation between predicted binding affinity (ΔG = -9.2 kcal/mol) and experimental IC₅₀ (12.5 µM). Adjust force fields (CHARMM36) to account for solvation effects and ligand flexibility .

Q. What strategies address contradictory bioactivity results across different assays?

- Methodology : Cross-validate using orthogonal assays. If a methylsulfonyl derivative shows potent antibacterial activity in disk diffusion but weak MIC results, test in biofilm models (e.g., S. epidermidis biofilm inhibition). Adjust assay conditions (e.g., pH, serum protein interference) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。